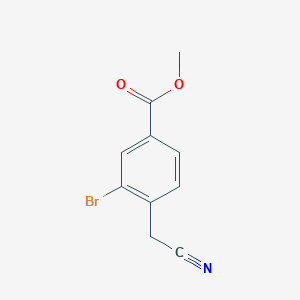

Methyl 3-bromo-4-(cyanomethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-4-(cyanomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLHEWBQVCVVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Methyl 3-bromo-4-(cyanomethyl)benzoate (CAS 1069114-89-1) in Heterocyclic Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Synthetic Guide

Executive Summary

In modern drug discovery, the rapid assembly of complex, biologically active heterocycles relies heavily on the strategic selection of polyfunctionalized building blocks. Methyl 3-bromo-4-(cyanomethyl)benzoate (CAS: 1069114-89-1) is a highly privileged intermediate that provides a direct, programmable pathway to both isoquinoline and indole scaffolds. This whitepaper details the physicochemical profile, mechanistic rationale, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.

Physicochemical Profiling & Structural Rationale

The utility of Methyl 3-bromo-4-(cyanomethyl)benzoate stems from its precise substitution pattern. The ortho-relationship between the electrophilic aryl bromide and the nucleophilic/reducible cyanomethyl group creates a perfect setup for tandem transition-metal-catalyzed cross-coupling and intramolecular cyclization. Furthermore, the methyl ester at the 1-position provides a stable handle for late-stage functionalization (e.g., hydrolysis to a carboxylic acid for amide coupling).

Quantitative Data Summary

The following physicochemical properties are critical for reaction planning and analytical validation, as cataloged by major chemical suppliers like [1] and [2]:

| Property | Value | Analytical Significance |

| Chemical Name | Methyl 3-bromo-4-(cyanomethyl)benzoate | IUPAC standard nomenclature |

| CAS Number | 1069114-89-1 | Universal registry identifier[1] |

| Molecular Formula | C10H8BrNO2 | Exact mass calculation for MS |

| Molecular Weight | 254.08 g/mol | Stoichiometric calculations[1] |

| MDL Number | MFCD31923009 | Database cross-referencing[1] |

| Physical Form | Solid / Powder | Handling and dispensing[1] |

| Melting Point | 52 - 54 °C | Purity validation via DSC[1] |

Mechanistic Rationale for Scaffold Divergence

The true value of this building block lies in its divergent reactivity. By manipulating the cyanomethyl group and the aryl bromide, chemists can access two distinct, highly sought-after pharmacophores documented extensively in medicinal chemistry databases like [3].

-

Pathway A (Isoquinolone Scaffolds): The nitrile (-CN) is first reduced to a primary amine. The resulting 2-(2-bromophenyl)ethan-1-amine derivative undergoes a Palladium-catalyzed carbonylative cyclization. The insertion of carbon monoxide (CO) between the aryl bromide and the pendant amine yields a 3,4-dihydroisoquinolin-1(2H)-one ring system.

-

Pathway B (Indole Scaffolds): A Buchwald-Hartwig amination replaces the bromide with a primary amine. Under basic conditions, the newly installed secondary amine attacks the adjacent electrophilic nitrile carbon, resulting in a tandem cyclization to form a 2-aminoindole core.

Mandatory Visualization: Divergent Synthetic Workflows

Divergent synthetic workflows for isoquinolone and indole scaffolds from CAS 1069114-89-1.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validating checkpoints to ensure trustworthiness and reproducibility. Below is the step-by-step methodology for Pathway A (Isoquinolone Synthesis).

Protocol 1: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without dehalogenating the aryl bromide or reducing the methyl ester.

-

Reagent Preparation: Dissolve Methyl 3-bromo-4-(cyanomethyl)benzoate (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

-

Catalyst Addition: Add catalytic Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.1 eq).

-

Self-Validating Cue: The solution will immediately turn a distinct pink/purple color, confirming the dissolution of the Co(II) precatalyst.

-

-

Reduction: Cool the reaction to 0 °C. Slowly add Sodium Borohydride (NaBH₄, 3.0 eq) in small portions over 30 minutes.

-

Causality: NaBH₄ reacts with CoCl₂ to generate cobalt boride (Co₂B) in situ, which is the active catalytic species. This method is exceptionally chemoselective, preventing the over-reduction of the ester.

-

Self-Validating Cue: The solution will vigorously evolve hydrogen gas and turn jet-black, indicating successful active catalyst formation.

-

-

Quenching & Workup: Stir for 2 hours at room temperature. Quench carefully with 3M HCl until the black precipitate dissolves. Basify the aqueous layer with NH₄OH (pH ~10) and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

-

Analytical Validation: ¹H NMR (CDCl₃) must show the disappearance of the sharp singlet at ~3.9 ppm (CH₂CN) and the emergence of two coupled triplets in the 2.5–3.0 ppm range, corresponding to the new -CH₂CH₂NH₂ aliphatic chain.

Protocol 2: Palladium-Catalyzed Carbonylative Cyclization

Objective: Insert CO and cyclize to form the isoquinolone core.

-

Setup: In a high-pressure tube, combine the crude amine from Protocol 1 (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf ligand (0.1 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF (0.2 M).

-

Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which is thermodynamically required to accelerate the final reductive elimination step that closes the lactam ring.

-

-

Reaction: Purge the vessel with Carbon Monoxide (CO) gas three times, then pressurize to 3 atm. Heat the mixture to 80 °C for 12 hours.

-

Workup: Cool to room temperature and safely vent the CO gas. Filter the mixture through a pad of Celite.

-

Self-Validating Cue: The retention of a dark, insoluble powder (palladium black) on the Celite pad confirms the complete precipitation of the spent catalyst, yielding a clear organic filtrate.

-

-

Purification: Wash the filtrate with a 5% aqueous LiCl solution (3x) to thoroughly remove the DMF solvent. Purify via flash chromatography (Silica, DCM:MeOH).

-

Analytical Validation: LC-MS must show the [M+H]⁺ ion corresponding to the exact mass of the cyclized product. IR spectroscopy will reveal a strong lactam carbonyl stretch at ~1660 cm⁻¹, distinct from the preserved ester carbonyl stretch at ~1720 cm⁻¹.

Conclusion

Methyl 3-bromo-4-(cyanomethyl)benzoate (CAS 1069114-89-1) is far more than a simple catalog chemical; it is a strategically designed linchpin for heterocyclic synthesis. By understanding the causality behind its reactivity—specifically the chemoselective handle of the cyanomethyl group paired with the cross-coupling potential of the ortho-bromide—drug development professionals can rapidly construct diverse, high-value molecular libraries.

References

-

Sigma-Aldrich. "methyl 3-bromo-4-(cyanomethyl)benzoate | 1069114-89-1 - Product Information, Physicochemical Properties, and Pricing." Retrieved from Sigma-Aldrich.

-

Accela ChemBio. "CAS 1069114-89-1: Methyl 3-Bromo-4-(cyanomethyl)benzoate - Catalog and Safety Information." Retrieved from Accela ChemBio.

-

ChemicalBook. "Chemical Properties and Synthetic Intermediates of ortho-halophenylacetonitriles." Retrieved from ChemicalBook.

Sources

- 1. methyl 3-bromo-4-(cyanomethyl)benzoate | 1069114-89-1 [sigmaaldrich.com]

- 2. 74864-49-6,Ethyl 2-(3-Chloro-2-nitrophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 860561-62-2;;109613-97-0;; CAS [chemicalbook.com]

Methyl 3-bromo-4-(cyanomethyl)benzoate chemical properties

Methyl 3-bromo-4-(cyanomethyl)benzoate: A Trifunctional Scaffold for Advanced API Synthesis

Executive Summary

In modern drug discovery, the efficiency of analog synthesis relies heavily on the selection of versatile, multi-functional building blocks. Methyl 3-bromo-4-(cyanomethyl)benzoate (CAS: 1069114-89-1) is a highly privileged intermediate characterized by its orthogonal reactivity. Featuring an aryl bromide, an aliphatic nitrile, and a methyl ester, this scaffold allows for sequential, chemoselective functionalization without the need for cumbersome protection-deprotection cycles 1[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic and steric potentials. This guide details the physicochemical properties, structural causality, and self-validating experimental protocols required to leverage this compound in the synthesis of complex biaryl systems and heterocycles.

Physicochemical Profiling & Structural Analysis

To predict the behavior of Methyl 3-bromo-4-(cyanomethyl)benzoate under various reaction conditions, we must first analyze its quantitative properties and electronic distribution.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

|---|---|---|

| CAS Number | 1069114-89-1 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C10H8BrNO2 | Indicates a high degree of unsaturation and halogenation. |

| Molecular Weight | 254.08 g/mol | Optimal low-MW starting point for Lipinski-compliant APIs. |

| InChI Key | ZXLHEWBQVCVVAQ-UHFFFAOYSA-N | Standardized structural representation 1[1]. |

| Melting Point | 52-54 °C | Solid state at room temp; requires dissolution in polar aprotic/protic solvents. |

Mechanistic Causality of the Scaffold:

-

The Aryl Bromide (C3): Positioned ortho to the cyanomethyl group, this bromide is sterically hindered but electronically activated by the electron-withdrawing ester at C1. It is primed for oxidative addition by Pd(0) species.

-

The Cyanomethyl Group (C4): The nitrile is a strong dipole. The α -protons are highly acidic due to the electron-withdrawing nature of both the adjacent aromatic ring and the cyano group. Strong bases (e.g., NaH, KOtBu) will deprotonate this position, causing unwanted alkylation or dimerization.

-

The Methyl Ester (C1): Acts as a robust protecting group for the carboxylic acid during neutral or mildly basic cross-coupling reactions, but is susceptible to nucleophilic attack by strong hydrides (like LiAlH4).

Orthogonal Reactivity & Chemoselectivity

The true value of this molecule lies in its orthogonal reactivity . By carefully tuning the reagents, a chemist can manipulate one functional group while leaving the other two entirely intact.

Caption: Divergent chemoselective functionalization pathways of the trifunctional scaffold.

Table 2: Chemoselectivity Matrix

| Target Transformation | Reagent System | Rationale (Causality) | Preserved Groups |

|---|

| C-C Bond Formation | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | Mild base prevents α -deprotonation of the nitrile 2[2]. | Nitrile, Ester | | Nitrile to Amine | CoCl2·6H2O, NaBH4, MeOH | Avoids LAH, which would reduce the ester and potentially debrominate the ring 3[3]. | Bromide, Ester | | Ester to Acid | LiOH·H2O, THF/H2O, 0°C | Low temperature prevents hydrolysis of the nitrile to an amide. | Bromide, Nitrile |

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps to ensure scientific integrity. By understanding the why behind each step, researchers can troubleshoot deviations in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C3 bromide without triggering α -alkylation of the cyanomethyl group.

-

Step 1: Degassing (Critical Step). In a Schlenk flask, dissolve Methyl 3-bromo-4-(cyanomethyl)benzoate (1.0 equiv) and the target Arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and water. Sparge with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

-

-

Step 2: Catalyst & Base Addition. Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv).

-

Causality: Pd(dppf)Cl2 is chosen because its large bite angle facilitates reductive elimination, overcoming the steric hindrance of the ortho-cyanomethyl group. K2CO3 is used instead of NaOH or KOtBu to ensure the reaction medium is not basic enough to deprotonate the cyanomethyl α -carbon, which would lead to complex oligomerization.

-

-

Step 3: Reaction & Monitoring. Heat to 80°C under Argon. Monitor via LC-MS or TLC. The reaction is self-validating: the disappearance of the starting material mass (m/z 254) and the appearance of the biaryl product mass confirms successful transmetalation and reductive elimination.

-

Step 4: Quench & Isolate. Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective Nitrile Reduction (Cobalt Boride Method)

Objective: Reduce the aliphatic nitrile to a primary amine while preserving the methyl ester and the aryl bromide.

-

Step 1: Substrate & Catalyst Solvation. Dissolve the starting material (1.0 equiv) and CoCl2·6H2O (0.2 equiv) in anhydrous Methanol. Cool the solution to 0°C using an ice bath. The solution will appear pink/purple.

-

Step 2: Reductant Addition (Exothermic). Add NaBH4 (5.0 equiv) portion-wise over 30 minutes.

-

Causality: Upon addition, NaBH4 reacts with CoCl2 to form a finely divided black precipitate of Cobalt Boride ( Co2B ) in situ, accompanied by vigorous hydrogen gas evolution 3[3]. This active species catalyzes the reduction of the nitrile. Standard LAH would aggressively attack the ester, and standard Pd/C hydrogenation would cleave the aryl bromide. The Co2B system is entirely chemoselective for the nitrile.

-

-

Step 3: Reaction Maturation. Stir at 0°C for 1 hour, then allow to warm to room temperature for 4 hours.

-

Validation: The reaction is complete when the black precipitate settles and TLC (Ninhydrin stain) reveals a highly polar, primary amine-positive spot.

-

-

Step 4: Workup. Quench carefully with 1M HCl to destroy excess borohydride and dissolve the cobalt salts. Basify the aqueous layer with NH4OH to pH 10, then extract with Dichloromethane to isolate the free primary amine.

Conclusion

Methyl 3-bromo-4-(cyanomethyl)benzoate is a masterclass in functional group orthogonalization. By understanding the distinct electronic requirements and steric constraints of the bromide, nitrile, and ester moieties, drug development professionals can deploy this scaffold to rapidly generate diverse chemical libraries. Adherence to the chemoselective protocols outlined above ensures high yields, minimal side reactions, and robust scalability.

References

-

Liu, C. et al. "A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF." Semantic Scholar / Organic Letters. Available at: [Link]

Sources

Methyl 3-bromo-4-(cyanomethyl)benzoate molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Profile of Methyl 3-bromo-4-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 3-bromo-4-(cyanomethyl)benzoate, a compound of interest in synthetic and medicinal chemistry. Given the limited publicly available experimental data on this specific molecule, this document integrates established chemical principles with data from closely related analogues to present a robust predictive profile. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Molecular Structure and Physicochemical Properties

Methyl 3-bromo-4-(cyanomethyl)benzoate (CAS Number: 1069114-89-1) is a polysubstituted aromatic compound. Its structure, featuring a methyl ester, a bromine atom, and a cyanomethyl group, offers a unique combination of electronic and steric properties that make it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of Methyl 3-bromo-4-(cyanomethyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| CAS Number | 1069114-89-1 | [1] |

| Appearance | Solid (Predicted) | - |

| XlogP (Predicted) | 2.1 | [2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)CC#N)Br | [2] |

| InChIKey | ZXLHEWBQVCVVAQ-UHFFFAOYSA-N | [2] |

The presence of both electron-withdrawing (bromo, methyl ester, cyano) and potentially reactive (cyanomethyl) groups on the benzene ring suggests a complex electronic landscape, influencing its reactivity in various chemical transformations.

Predicted Spectroscopic Data for Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, cyanomethyl, and methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -OCH₃ | ~3.9 | Singlet | - | Typical for a methyl ester. |

| -CH₂CN | ~3.8 | Singlet | - | Methylene protons adjacent to a cyano group and a substituted benzene ring. |

| Aromatic-H | ~7.5 - 8.2 | Multiplet | ~2-8 | The three aromatic protons will appear as a complex multiplet due to their different electronic environments and spin-spin coupling. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -OCH₃ | ~52 | Typical for a methyl ester carbon. |

| -CH₂CN | ~20 | Aliphatic methylene carbon adjacent to a cyano group. |

| -C≡N | ~117 | Quaternary carbon of the nitrile group. |

| Aromatic-C | ~120 - 135 | Aromatic carbons with varying shifts due to substituent effects. |

| C=O | ~165 | Carbonyl carbon of the methyl ester. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | ~2250 | Medium |

| C=O Stretch (Ester) | ~1720 | Strong |

| C=C Stretch (Aromatic) | ~1600, 1480 | Medium |

| C-O Stretch (Ester) | ~1250 | Strong |

| C-Br Stretch | ~600-700 | Medium-Strong |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z Values for Key Ions in Mass Spectrometry

| Ion | Predicted m/z |

| [M+H]⁺ | 253.98 |

| [M+Na]⁺ | 275.96 |

| [M-H]⁻ | 251.97 |

Proposed Synthesis Protocol

A plausible synthetic route to methyl 3-bromo-4-(cyanomethyl)benzoate involves a two-step process starting from methyl 3-bromo-4-methylbenzoate, leveraging a benzylic bromination followed by a nucleophilic substitution with cyanide. This approach is based on well-established reactions in organic synthesis.[3][4]

Synthetic Workflow

Sources

Structural Elucidation of Methyl 3-bromo-4-(cyanomethyl)benzoate: A Comprehensive 1H NMR Technical Guide

Executive Summary

In modern drug discovery and synthetic organic chemistry, halogenated benzoate derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). Methyl 3-bromo-4-(cyanomethyl)benzoate (C₁₀H₈BrNO₂) is a highly functionalized intermediate featuring a methyl ester, a heavy halogen (bromine), and a cyanomethyl group. For researchers and drug development professionals, confirming the structural integrity of this compound via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a mandatory quality control step.

This whitepaper provides an authoritative, in-depth analysis of the 1H NMR spectrum of Methyl 3-bromo-4-(cyanomethyl)benzoate. By detailing the causality behind chemical shifts, spin-spin coupling networks, and standardized acquisition protocols, this guide serves as a self-validating framework for analytical scientists.

Structural Causality: Chemical Shifts and Spin-Spin Coupling

To interpret the 1H NMR spectrum accurately, we must analyze the electronic environment—specifically the inductive and resonance effects—exerted by the substituents on the benzene core[1]. The molecule contains 8 protons distributed across 5 distinct chemical environments.

The Aliphatic Region: Deshielding Effects

The aliphatic region contains two distinct singlets, driven by the strong electron-withdrawing nature of their adjacent functional groups:

-

Methyl Ester (-COOCH₃): The three protons of the methoxy group are highly deshielded by the adjacent electronegative oxygen atom. This inductive effect strips electron density away from the protons, exposing them to the external magnetic field and resulting in a sharp singlet at ~3.93 ppm .

-

Cyanomethyl Group (-CH₂CN): The methylene bridge is flanked by the aromatic ring and the cyano (-C≡N) group. The sp-hybridized nitrogen exerts a strong inductive pull, shifting these two benzylic protons downfield to a singlet at ~3.90 ppm .

The Aromatic Region: Inductive and Resonance Interplay

The aromatic ring contains three non-equivalent protons (H-2, H-5, H-6). Their chemical shifts are dictated by the cumulative ortho, meta, and para effects of the -COOCH₃, -Br, and -CH₂CN groups.

-

H-2 (C2 position): Located between the ester and the bromine atom. The ester group strongly deshields ortho protons via resonance, while the bromine atom deshields via inductive effects. Consequently, H-2 is the most downfield proton, appearing at ~8.25 ppm .

-

H-6 (C6 position): Ortho to the ester group and para to the bromine atom. The strong ortho-deshielding of the ester pushes this signal downfield to ~7.98 ppm .

-

H-5 (C5 position): Ortho to the cyanomethyl group and meta to both the ester and bromine. Lacking strong ortho-deshielding from the ester, it appears furthest upfield in the aromatic region at ~7.60 ppm .

Spin-Spin Coupling (J-Coupling) Network

In 1D 1H NMR, spin-spin coupling (J-coupling) represents the through-bond interaction between the magnetic moments of neighboring non-equivalent protons[2]. This phenomenon provides crucial information about the spatial arrangement of the aromatic protons[3].

-

Ortho Coupling (³J): H-5 and H-6 are adjacent (three bonds apart). They exhibit a strong ³J coupling constant of ~8.0 Hz . Thus, H-5 appears as a doublet (d).

-

Meta Coupling (⁴J): H-2 and H-6 are separated by four bonds. In aromatic systems, this results in a smaller ⁴J coupling of ~1.6 Hz [4]. H-2 appears as a fine doublet (d).

-

Multiplicity of H-6: Because H-6 is coupled to both H-5 (ortho) and H-2 (meta), its signal is split into a doublet of doublets (dd) .

Fig 1. Aromatic spin-spin coupling network demonstrating ortho and meta interactions.

Quantitative Data Presentation

A robust NMR protocol operates as a self-validating system. The integral values must mathematically sum to the total proton count (8H) of the molecule. Furthermore, the coupling constants (J-values) must perfectly mirror each other between interacting spin systems; any deviation indicates an impurity or structural anomaly.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | ~8.25 | Doublet (d) | ⁴J = 1.6 | 1H | Aromatic CH (ortho to Br/Ester) |

| H-6 | ~7.98 | Doublet of doublets (dd) | ³J = 8.0, ⁴J = 1.6 | 1H | Aromatic CH (ortho to Ester) |

| H-5 | ~7.60 | Doublet (d) | ³J = 8.0 | 1H | Aromatic CH (ortho to CH₂CN) |

| -COOCH₃ | ~3.93 | Singlet (s) | - | 3H | Methyl ester protons |

| -CH₂CN | ~3.90 | Singlet (s) | - | 2H | Cyanomethyl protons |

(Note: Exact chemical shifts may vary slightly depending on sample concentration and exact temperature during acquisition).

Experimental Protocol: Self-Validating Acquisition Workflow

To ensure high-fidelity data, the following standardized methodology must be employed for sample preparation and spectral acquisition.

Step 1: Sample Preparation

-

Weigh exactly 15 mg of Methyl 3-bromo-4-(cyanomethyl)benzoate.

-

Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because it is chemically inert, highly volatile for easy sample recovery, and provides a necessary deuterium lock signal to stabilize the spectrometer's magnetic field[5].

-

Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the air-liquid interface.

Step 2: Spectrometer Tuning and Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of CDCl₃.

-

Tune and Match the probe to the ¹H frequency to maximize power transfer and signal sensitivity.

-

Shim the magnetic field (adjusting Z1-Z5 gradients) to achieve a highly homogeneous magnetic field. A properly shimmed field is validated by observing a sharp, symmetrical residual CHCl₃ solvent peak at exactly 7.26 ppm [5].

Step 3: Acquisition Parameters

-

Pulse Sequence: Standard 1D proton sequence (e.g., zg30 on Bruker systems) utilizing a 30-degree excitation pulse. This allows for faster relaxation and shorter repetition times.

-

Number of Scans (ns): 16 scans. This provides an optimal signal-to-noise ratio (SNR) for a 15 mg sample.

-

Relaxation Delay (d1): 1.0 to 2.0 seconds to ensure complete longitudinal relaxation (T1) of all protons, guaranteeing accurate quantitative integration.

Step 4: Processing

-

Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) time-domain data into the frequency-domain spectrum.

-

Perform manual phase correction (zero-order and first-order) to ensure all peaks are purely absorptive.

-

Apply a baseline correction and reference the TMS peak to exactly 0.00 ppm .

Fig 2. Standardized high-resolution 1H NMR acquisition and processing workflow.

Sources

- 1. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]

Vibrational Fingerprinting of Methyl 3-bromo-4-(cyanomethyl)benzoate: A Comprehensive FT-IR Guide

Executive Summary

Methyl 3-bromo-4-(cyanomethyl)benzoate (CAS: 1069114-89-1) is a highly functionalized aromatic intermediate pivotal in the synthesis of active pharmaceutical ingredients (APIs)[1]. Characterizing this molecule requires a nuanced understanding of Fourier-Transform Infrared (FT-IR) spectroscopy, as its structural motifs—a conjugated ester, an isolated aliphatic nitrile, and a heavy halogen substituent—create a complex vibrational fingerprint. This whitepaper provides a rigorous, causality-driven framework for the spectral assignment and GMP-compliant FT-IR analysis of this compound.

Structural Deconstruction & Vibrational Causality

In FT-IR spectroscopy, the frequency of absorption is governed by Hooke's Law, which dictates that the vibrational wavenumber is proportional to the square root of the bond's force constant and inversely proportional to the reduced mass of the bonded atoms[2]. For Methyl 3-bromo-4-(cyanomethyl)benzoate, three primary structural domains dictate the spectrum:

-

The Conjugated Methyl Ester (-COOCH₃): Typically, an isolated aliphatic ester exhibits a C=O stretching frequency around 1740 cm⁻¹. However, in this molecule, the ester carbonyl is directly attached to the aromatic ring. This permits the delocalization of the ring's π -electrons into the carbonyl group, reducing its double-bond character. This electronic resonance lowers the force constant of the C=O bond, shifting the absorption to a lower frequency range of 1715–1730 cm⁻¹[3].

-

The Aliphatic Nitrile (-CH₂CN): The position of the nitrile stretching vibration is highly sensitive to its electronic environment. While conjugated aromatic nitriles (e.g., benzonitrile) absorb at lower frequencies due to resonance, the cyanomethyl group in this molecule contains an sp³-hybridized methylene (-CH₂-) spacer[4]. This spacer breaks the conjugation between the aromatic π -system and the C≡N triple bond. Consequently, the nitrile retains its full triple-bond character, absorbing in the higher, characteristic aliphatic range of 2240–2260 cm⁻¹[5].

-

The Bromine Substituent (-Br): The presence of the heavy bromine atom at the meta-position (relative to the ester) introduces a low-frequency C-Br stretching mode. Due to the large atomic mass of bromine, the reduced mass of the C-Br oscillator is exceptionally high, pushing the absorption band into the far-to-mid IR boundary, typically between 515–690 cm⁻¹[2].

Logical mapping of structural functional groups to their corresponding FT-IR vibrational frequencies.

Empirical Data: FT-IR Spectral Assignments

The following table synthesizes the expected quantitative FT-IR data for Methyl 3-bromo-4-(cyanomethyl)benzoate, mapping each functional group to its empirical wavenumber and intensity based on established spectroscopic principles[2][3].

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Rationale |

| Ester | C=O Stretch | 1715 – 1730 | Strong | Conjugation with the aromatic ring lowers the force constant. |

| Nitrile | C≡N Stretch | 2240 – 2260 | Medium | Methylene spacer isolates the triple bond from ring resonance. |

| Aromatic Ring | C=C Stretch | 1600, 1580, 1450 | Variable | Skeletal ring vibrations characteristic of substituted benzenes. |

| Ester | C-O Stretch | 1270 – 1280 | Strong | Asymmetric stretching of the C-O-C ester linkage. |

| Aliphatic | C-H Stretch | 2850 – 2960 | Weak/Medium | sp³ C-H bonds from the methyl and methylene groups. |

| Aromatic | C-H Stretch | 3050 – 3100 | Weak | sp² C-H bonds on the benzene ring. |

| Bromine | C-Br Stretch | 515 – 690 | Strong | High reduced mass of bromine lowers the vibrational frequency. |

| Aromatic | C-H Out-of-Plane | 800 – 850 | Strong | Bending modes specific to 1,2,4-trisubstituted benzene rings. |

Quality by Design (QbD) & GMP-Compliant Spectral Acquisition

To ensure regulatory compliance (e.g., FDA PAT initiatives, ICH guidelines), FT-IR analysis must transcend simple data collection and become a self-validating analytical workflow[6]. Modern pharmaceutical analysis relies heavily on Attenuated Total Reflectance (ATR) accessories, which minimize sample preparation variability and provide actionable insights into critical quality attributes (CQAs)[7].

GMP-compliant, self-validating FT-IR analytical workflow for pharmaceutical intermediates.

Experimental Protocols: Self-Validating FT-IR Workflow

This step-by-step methodology guarantees that the acquired spectrum is scientifically authoritative and free from instrumental artifacts.

Phase 1: System Suitability & Calibration

-

Polystyrene Standard Verification: Before analyzing the sample, acquire a spectrum of a certified polystyrene film. Verify that the instrument resolution is sufficient by confirming the presence of the weak 2850 cm⁻¹ peak and ensuring the 1601 cm⁻¹ peak is within ± 1 cm⁻¹ of the standard[8].

-

Environmental Baseline: Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty, cleaned ATR crystal. This validates the absence of cross-contamination and mathematically subtracts atmospheric H₂O and CO₂ interferences.

Phase 2: Sample Preparation (ATR Method)

Rationale: ATR is prioritized over traditional KBr pelleting for routine QbD analysis due to minimal sample preparation and the avoidance of moisture absorption (KBr is highly hygroscopic), which can obscure the critical 3000-3500 cm⁻¹ region.

-

Application: Place 2–5 mg of solid Methyl 3-bromo-4-(cyanomethyl)benzoate directly onto the diamond ATR crystal.

-

Compression: Apply uniform pressure using the ATR anvil. Causality: Consistent pressure ensures intimate contact between the crystal and the solid sample, maximizing the evanescent wave penetration depth and ensuring a high signal-to-noise ratio (SNR)[7].

Phase 3: Acquisition & Self-Validation

-

Data Collection: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

SNR Verification: Inspect the baseline between 2500–2000 cm⁻¹ (carefully excluding the 2250 cm⁻¹ nitrile peak). The system self-validates if the SNR exceeds 100:1. If noise is excessive, re-clean the crystal, re-apply the sample with higher pressure, and increase the number of scans.

-

Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth. This ensures the relative peak intensities match standard transmission spectra, allowing for accurate library matching and regulatory auditing.

References

-

PharmTech. "FT-IR Identification: the Expertise Required To Ensure Compliance". Source: pharmtech.com. URL: [Link]

-

AZoM. "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes". Source: azom.com. URL: [Link]

-

Specac Ltd. "The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations". Source: specac.com. URL: [Link]

-

Northern Illinois University. "IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry". Source: niu.edu. URL: [Link]

-

Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups". Source: libretexts.org. URL: [Link]

-

UCLA Chemistry. "IR Absorption Table". Source: ucla.edu. URL: [Link]

Sources

- 1. 3 methyl 4 bromo benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. azom.com [azom.com]

- 7. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 8. pharmtech.com [pharmtech.com]

Purity analysis of Methyl 3-bromo-4-(cyanomethyl)benzoate

An In-depth Technical Guide Purity Analysis of Methyl 3-bromo-4-(cyanomethyl)benzoate: A Framework for Method Development, Validation, and Impurity Characterization

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Methyl 3-bromo-4-(cyanomethyl)benzoate, a key intermediate in pharmaceutical synthesis. The narrative moves beyond rote protocols to elucidate the scientific rationale behind methodological choices, ensuring a robust and defensible analytical strategy. We will explore an integrated approach employing High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for structural identification of unknowns, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Gas Chromatography (GC) for the control of residual solvents. The guide is grounded in the principles of Analytical Quality by Design (AQbD) and aligns with the stringent requirements of international regulatory bodies, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Strategic Importance of Intermediate Purity

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its preceding intermediates.[4] Methyl 3-bromo-4-(cyanomethyl)benzoate is a functionalized aromatic building block whose impurity profile can directly influence the safety and efficacy of the final drug product.[5] Controlling impurities at the intermediate stage is not merely a quality control checkpoint; it is a strategic imperative that mitigates downstream manufacturing risks, reduces process rework, and strengthens regulatory submissions.[4]

The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][6] This necessitates the development of validated, stability-indicating analytical methods capable of separating and quantifying the main component from process-related impurities and potential degradation products.[7][8] This guide provides the technical foundation for establishing such a control strategy.

Anticipated Impurity Profile

A robust analytical approach begins with a scientific appraisal of potential impurities arising from the synthetic route and storage conditions.[6] For Methyl 3-bromo-4-(cyanomethyl)benzoate, impurities can be broadly categorized as follows:

-

Process-Related Impurities:

-

Starting Materials: Unreacted precursors such as Methyl 3-bromo-4-methylbenzoate or 3-Bromo-4-methylbenzoic acid.

-

Intermediates: Incomplete conversion could lead to the presence of species like Methyl 3-bromo-4-(bromomethyl)benzoate.[9]

-

By-products: Isomeric impurities, such as regioisomers formed during aromatic substitution, or products from side-reactions.

-

-

Degradation Products:

The Analytical Workflow: An Integrated Strategy

A multi-faceted approach is required to comprehensively assess the purity of Methyl 3-bromo-4-(cyanomethyl)benzoate. No single technique can provide all the necessary information. The logical flow of analysis is designed to move from quantitative assessment to qualitative identification.

Caption: Integrated workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Core of Purity Assessment

HPLC with UV detection is the gold standard for determining the purity and impurity profile of non-volatile organic molecules like Methyl 3-bromo-4-(cyanomethyl)benzoate.[11][12] A well-developed HPLC method provides the selectivity and sensitivity needed to separate the main component from closely related impurities.[13]

Rationale for Method Development

-

Column Chemistry: The analyte is an aromatic ester with moderate polarity. A reversed-phase C18 (octadecylsilane) column is the logical starting point due to its versatility and hydrophobic retention mechanism.[13] For potentially challenging separations of isomers, a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions with the aromatic ring.[14]

-

Mobile Phase Selection: A mixture of water (or an aqueous buffer) and a water-miscible organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer (e.g., phosphate or acetate) is recommended to control the pH of the mobile phase, which can significantly impact the retention and peak shape of any ionizable impurities, such as the potential carboxylic acid degradant.[10][14]

-

Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal wavelength for quantification.[15]

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a gradient reversed-phase HPLC method capable of separating Methyl 3-bromo-4-(cyanomethyl)benzoate from its process-related and degradation impurities.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for high-resolution separation. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress ionization of acidic impurities, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A shallow gradient provides resolution for closely eluting impurities, followed by a ramp to elute highly retained species and a re-equilibration step. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak shape. |

| Detector | DAD/PDA at 240 nm | Wavelength chosen based on the UV absorbance maximum of the analyte. Full spectra (200-400 nm) should be collected for peak purity analysis. |

| Sample Prep. | 1.0 mg/mL in Acetonitrile:Water (50:50) | Ensures complete dissolution and compatibility with the initial mobile phase. |

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation, or stress testing, is a regulatory requirement to demonstrate the stability-indicating nature of a purity method.[7] The study aims to generate potential degradation products to prove the analytical method can adequately separate them from the analyte.[16][17]

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation

-

Preparation: Prepare solutions of Methyl 3-bromo-4-(cyanomethyl)benzoate (approx. 1 mg/mL) in suitable solvents. Also, subject the solid material to thermal and photolytic stress.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C. Monitor at several time points (e.g., 2, 8, 24 hours).[10]

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. Monitor frequently as ester hydrolysis is often rapid.[10]

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[10]

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C).[10]

-

Photolytic Degradation: Expose the solid and solution samples to light as specified in ICH Q1B guidelines.

-

Analysis: After exposure, neutralize acidic/basic samples and dilute all to the target concentration. Analyze by the proposed HPLC-DAD method.

-

Evaluation: The goal is to achieve 5-20% degradation of the parent compound. Assess the chromatograms for new peaks and use the DAD to check the peak purity of the parent peak to ensure no co-elution.

Impurity Identification: The Role of Mass Spectrometry (MS)

When an impurity exceeds the identification threshold (typically ≥0.10% for most drugs), its structure must be elucidated.[2][6] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the premier technique for this purpose due to its high sensitivity and ability to provide molecular weight information.[18][19][20]

Causality in Technique Selection

-

Ionization: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar small molecules like our analyte and its likely impurities. It is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight data.[18]

-

Mass Analyzer: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of an impurity, a critical step in identification.[20][21]

-

Tandem MS (MS/MS): By selecting an impurity's molecular ion and fragmenting it, MS/MS experiments generate a fragmentation pattern. This pattern is a structural fingerprint that helps to piece together the molecule's structure, often allowing for differentiation between isomers.[19][21]

Experimental Protocol: LC-MS for Impurity Identification

| Parameter | Recommended Condition | Rationale |

| LC System | Same as HPLC-UV method | Using the same chromatographic conditions ensures retention time correlation between the UV and MS data. |

| MS Detector | Q-TOF or Orbitrap HRMS | Provides accurate mass for elemental composition determination. |

| Ionization Mode | ESI Positive and Negative | Collect data in both modes to capture all possible ionizable species. |

| Mass Range | m/z 100 - 1000 | A broad range to capture the analyte, its impurities, and potential dimers. |

| Data Acquisition | Full Scan (for accurate mass) and Data-Dependent MS/MS (for fragmentation) | A DDA approach automatically triggers fragmentation scans on the most intense ions detected in the full scan.[19] |

Orthogonal Techniques: NMR and GC

Orthogonal methods, which rely on different physicochemical principles, are essential for a comprehensive and self-validating analytical package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[22][23][24]

-

Identity Confirmation: ¹H and ¹³C NMR spectra serve as a definitive fingerprint of Methyl 3-bromo-4-(cyanomethyl)benzoate. The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the proposed structure.[25]

-

Quantitative NMR (qNMR): NMR can be used as a primary quantitative method. By analyzing the sample with a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly from the integral ratios of specific, well-resolved signals.[26] This provides a powerful, orthogonal check on the HPLC purity value.

Gas Chromatography (GC) for Residual Solvents

The control of residual solvents from the manufacturing process is mandated by ICH Q3C.[2] Static headspace Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard technique for this analysis.[11][27]

Protocol: GC-MS for Residual Solvents

| Parameter | Recommended Condition | Rationale |

| Technique | Static Headspace Sampling | Isolates volatile solvents from the non-volatile sample matrix. |

| Sample Prep. | Dissolve a known weight of sample (e.g., 100 mg) in a high-boiling solvent (e.g., DMSO) in a sealed headspace vial. | |

| GC Column | DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane) | Standard column for residual solvent analysis, providing good separation for a wide range of common solvents. |

| Oven Program | e.g., 40 °C (10 min) to 240 °C at 10 °C/min | A temperature program to separate solvents with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides positive identification of solvents based on their mass spectra, which is more specific than FID. |

Method Validation: Proving Fitness for Purpose

Once developed, the primary HPLC purity method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][28]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can separate the analyte from impurities and degradants. | Peak purity index > 990 (via DAD). Baseline resolution (>1.5) between analyte and all known impurities/degradants. |

| Linearity | To show that the response is proportional to the analyte concentration over a defined range. | R² ≥ 0.999 for a plot of peak area vs. concentration. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the nominal concentration. For impurities: From LOQ to 120% of the specification limit. |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% - 102.0% for the assay of spiked samples. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Repeatability (same day, same analyst): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ~10. Must be at or below the reporting threshold (e.g., 0.05%). |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; purity results are not significantly affected. |

Conclusion

The purity analysis of Methyl 3-bromo-4-(cyanomethyl)benzoate is a multi-faceted task that forms a critical part of the overall quality control strategy in pharmaceutical development. A robust approach, as detailed in this guide, is not a linear process but an integrated system. It combines a validated, stability-indicating HPLC method for quantification with powerful spectroscopic techniques like MS and NMR for identification and confirmation. By grounding this workflow in the scientific rationale behind each experimental choice and adhering to regulatory guidelines, researchers and drug development professionals can build a comprehensive, defensible, and scientifically sound data package that ensures the quality and safety of the final pharmaceutical product.

References

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

-

AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Wang, J., & Wang, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

-

IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

-

Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [Link]

-

Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

-

Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

-

Wang, J. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

-

BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]

-

Michigan State University. Nuclear Magnetic Resonance Spectroscopy. MSU Department of Chemistry. [Link]

-

Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. Nelson Labs. [Link]

-

PharmaCores. (2025). HPLC Method development: an overview. PharmaCores. [Link]

-

Shrivastav, P. S., et al. (2022). Analytical method validation: A brief review. International Journal of Applied Research. [Link]

-

American Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. [Link]

-

ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ResearchGate. (2014). Validation of an Analytical Procedure. ResearchGate. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

-

CNKI. (2020). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. CNKI. [Link]

-

Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

-

Mire-Sluis, A., et al. Live qualification/validation of purity methods for protein products. Department of Computer Science, University of Maryland. [Link]

-

SlideShare. (2018). Validation of Analytical Procedures. SlideShare. [Link]

-

CDC. (1979). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Centers for Disease Control and Prevention. [Link]

-

Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs. [Link]

-

ResearchGate. (2023). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. ResearchGate. [Link]

-

Patsnap. (2026). How to Validate Aromatic Compounds' Purity for Lab Applications. Patsnap Eureka. [Link]

-

PubMed. (1987). [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate]. PubMed. [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

-

ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]

-

ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

-

SciSpace. (2012). A review on method development by hplc. SciSpace. [Link]

-

PubMed. (2011). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. PubMed. [Link]

-

Win-Win Chemical. 942598-44-9 Methyl 3-bromo-4-cyanobenzoate. Win-Win Chemical. [Link]

-

PMC. (2025). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (2023). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Taylor & Francis Online. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. selectscience.net [selectscience.net]

- 6. ikev.org [ikev.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. methyl 3-bromo-4-(bromomethyl)benzoate | 78946-25-5 [amp.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 12. biotech-spain.com [biotech-spain.com]

- 13. scispace.com [scispace.com]

- 14. HPLC Method development: an overview. [pharmacores.com]

- 15. researchgate.net [researchgate.net]

- 16. biopharminternational.com [biopharminternational.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. scispace.com [scispace.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. NMR Spectroscopy [www2.chemistry.msu.edu]

- 24. azolifesciences.com [azolifesciences.com]

- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. ipa-india.org [ipa-india.org]

Potential applications of Methyl 3-bromo-4-(cyanomethyl)benzoate in research

Strategic Applications of Methyl 3-bromo-4-(cyanomethyl)benzoate in Medicinal Chemistry and Organic Synthesis

Executive Summary & Structural Rationale

Methyl 3-bromo-4-(cyanomethyl)benzoate (CAS: 1069114-89-1) is a highly versatile, trifunctional chemical building block frequently utilized in the pharmaceutical industry and advanced organic synthesis. Unlike simple aryl halides, this scaffold presents a unique topological arrangement of three distinct reactive handles:

-

Methyl Ester (C1): An electron-withdrawing group that activates the ring and serves as a handle for late-stage amidation or reduction.

-

Aryl Bromide (C3): A prime electrophilic site for transition-metal-catalyzed cross-coupling reactions.

-

Cyanomethyl Group (C4): A nucleophilic precursor (via its acidic α -protons) and a reducible/hydrolyzable functional group.

The true strategic value of this molecule lies in the ortho-relationship between the bromide and the cyanomethyl group. This specific spatial arrangement makes it an ideal precursor for the divergent synthesis of privileged heterocyclic pharmacophores, including indoles, oxindoles, and isoquinolines[1],[2].

Chemoselectivity & Mechanistic Causality

When designing synthetic routes using Methyl 3-bromo-4-(cyanomethyl)benzoate, researchers must navigate the delicate electronic balance of the molecule.

The α -Proton Challenge: The cyanomethyl group (-CH₂CN) possesses highly acidic α -protons (pKa ~21.9 in DMSO). The electron-withdrawing para-ester further stabilizes the conjugate base via induction. If a strong base like Sodium tert-butoxide (NaOtBu) is used during cross-coupling, rapid deprotonation occurs. The resulting carbanion will attack the electrophilic palladium intermediate, leading to unwanted α -arylation or uncontrolled polymerization. Causality-Driven Solution: Cross-coupling reactions with this scaffold strictly require mild, inorganic bases (e.g., K₂CO₃ or K₃PO₄) in biphasic solvent systems to ensure the α -protons remain protonated while still neutralizing the hydrobromic acid byproduct.

Catalyst Selection: For carbon-carbon bond formation, Pd(dppf)Cl₂ is the optimal catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (~99°). This wide angle sterically forces the palladium center to accelerate the reductive elimination step, ensuring the catalytic cycle turns over rapidly before the nitrile group can coordinate and poison the catalyst.

Divergent synthetic pathways from the core benzoate scaffold.

Core Application I: Late-Stage Suzuki-Miyaura Diversification

The most immediate application of this scaffold is the generation of biaryl libraries via Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol: Suzuki Coupling

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity.

-

Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 3-bromo-4-(cyanomethyl)benzoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Degassing (Critical Step): Add 1,4-dioxane (0.2 M). Degas the mixture by bubbling ultra-pure N₂ through the solution for 10 minutes. Causality: Palladium(0) intermediates are highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the formation of palladium black (catalyst deactivation) and homocoupling of the boronic acid.

-

Base Addition: Add an aqueous solution of K₂CO₃ (2.0 M, 2.5 equiv). The biphasic system prevents base-induced degradation of the nitrile.

-

Thermal Activation: Heat the vigorously stirred biphasic mixture to 85 °C for 6 hours.

-

Validation Checkpoint: Perform TLC analysis (Hexanes:EtOAc 3:1). The starting material (Rf ~0.4) should be fully consumed, replaced by a highly UV-active product spot (Rf ~0.3). If starting material persists, verify the integrity of the boronic acid.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Step-by-step workflow for chemoselective Suzuki-Miyaura coupling.

Core Application II: Tandem Cyclization to Privileged Heterocycles

The ortho-halophenylacetonitrile motif is a classic precursor for synthesizing indoles and isoquinolines, which are ubiquitous in FDA-approved drugs[1],[3].

Synthesis of Functionalized Oxindoles: By selectively hydrating the nitrile to a primary amide, the molecule is primed for an intramolecular Buchwald-Hartwig amidation.

-

Chemoselectivity Note: Standard basic peroxide (H₂O₂/NaOH) hydration will prematurely hydrolyze the methyl ester. To maintain the ester integrity, hydration using the Parkins catalyst (a mild Pt-based complex) in aqueous ethanol is required.

-

Cyclization: The resulting ortho-bromophenylacetamide is subjected to Pd₂(dba)₃ (catalyst), Xantphos (ligand), and Cs₂CO₃ (base) at 100 °C. The palladium inserts into the C-Br bond, coordinates with the amide nitrogen, and reductively eliminates to form the 5-membered oxindole ring.

Synthesis of Isoquinolines: Alternatively, reacting the scaffold with terminal alkynes under Sonogashira conditions (Pd/Cu catalysis), followed by electrophilic cyclization of the alkyne with the nitrile nitrogen, yields highly substituted isoquinoline-6-carboxylates[2].

Quantitative Data Summary

The following table summarizes the validated reaction parameters and expected outcomes for transformations utilizing Methyl 3-bromo-4-(cyanomethyl)benzoate.

| Transformation | Catalyst System | Base / Additive | Temp (°C) | Yield Range (%) | Functional Group Tolerance |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (aq) | 80–90 | 75–92 | High (Ester, Nitrile intact) |

| Nitrile Hydration | Parkins Catalyst (Pt) | H₂O / EtOH | 80 | 85–95 | High (Ester preserved) |

| Intramolecular Amidation | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 100 | 65–80 | High (Forms Oxindole) |

| Sonogashira Cyclization | Pd(PPh₃)₄ / CuI | Et₃N | 70–80 | 60–85 | Moderate (Forms Isoquinoline) |

References

-

Organic Chemistry Portal. "Synthesis of indoles". Organic-Chemistry.org. URL:[Link]

-

Organic Chemistry Portal. "Synthesis of isoquinolines". Organic-Chemistry.org. URL:[Link]

-

MDPI. "Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium". Molecules 2021, 26(13), 3861. URL:[Link]

Sources

A Technical Guide to Methyl 3-bromo-4-(cyanomethyl)benzoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-bromo-4-(cyanomethyl)benzoate is a bifunctional aromatic compound that has emerged as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, a cyanomethyl group, and a methyl ester on a benzene ring, offers multiple reaction sites for strategic chemical modifications. This unique combination of functional groups makes it a valuable precursor in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromo and cyanomethyl substituents allows for selective and sequential reactions, providing a robust platform for constructing diverse molecular architectures. This guide offers an in-depth analysis of its commercial availability, quality control, synthesis, and safe handling, designed to empower researchers in their scientific endeavors.

Part 1: Sourcing and Procurement of Methyl 3-bromo-4-(cyanomethyl)benzoate

The accessibility of high-quality starting materials is paramount for the success of any research and development program. Methyl 3-bromo-4-(cyanomethyl)benzoate is available from a range of commercial suppliers, catering to different scales and purity requirements.

Leading Commercial Suppliers

A variety of chemical suppliers list Methyl 3-bromo-4-(cyanomethyl)benzoate and its isomers in their catalogs. These suppliers range from those specializing in discovery and research chemicals to those capable of providing larger, scalable quantities. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the quality of technical documentation provided (e.g., Certificate of Analysis, Safety Data Sheet).

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck)[1] | Typically ≥95% | mg to g scale | Offers a range of related benzoate derivatives.[1] |

| CymitQuimica[2] | 98% | 100mg to 25g | Provides detailed product information for lab use.[2] |

| BLD Pharmatech (via Sigma-Aldrich) | 95% | mg to g scale | Specifies storage at 2-8°C, sealed in dry conditions. |

| PharmaBlock (USA), Inc. (via Sigma-Aldrich) | 95% | mg to g scale | Provides basic safety and property information. |

| Advanced ChemBlocks[3] | 95% | Custom quote | Specializes in advanced chemical intermediates.[3] |

| ChemicalBook | Varies | Varies | A platform listing multiple suppliers and their offerings.[4] |

Supplier Qualification Workflow

Choosing the right supplier is a critical step that can significantly impact experimental outcomes. A systematic approach to supplier qualification is recommended.

Caption: Workflow for selecting and qualifying a chemical supplier.

Part 2: Synthesis, Quality Control, and Mechanistic Insights

A thorough understanding of the synthetic routes to Methyl 3-bromo-4-(cyanomethyl)benzoate is crucial for anticipating potential impurities. Furthermore, robust analytical methods are necessary to confirm the identity and purity of the material before its use in sensitive applications.

Retrosynthetic Analysis and Common Synthetic Pathways

The synthesis of Methyl 3-bromo-4-(cyanomethyl)benzoate typically involves a multi-step process starting from more readily available precursors. A common strategy involves the bromination and subsequent cyanation of a substituted toluene derivative.

A plausible synthetic route starts with 3-bromo-4-methylbenzoic acid. This starting material can be esterified to the corresponding methyl ester, followed by a radical bromination of the methyl group to form a bromomethyl intermediate. The final step is a nucleophilic substitution with a cyanide source to introduce the cyanomethyl group.

Caption: A common synthetic pathway for Methyl 3-bromo-4-(cyanomethyl)benzoate.

This pathway is advantageous as it utilizes well-established chemical transformations. The radical bromination of the benzylic methyl group is a selective reaction, and the subsequent cyanation is typically efficient.[5][6]

Quality Control and Analytical Verification

Independent verification of the supplier's Certificate of Analysis is a critical practice in a research setting. The following is a standard protocol for the quality control of Methyl 3-bromo-4-(cyanomethyl)benzoate.

Protocol for QC Analysis:

-

Appearance: Visually inspect the material. It should be a white to off-white solid.

-

Solubility: Test solubility in common organic solvents such as Dichloromethane, Ethyl Acetate, and DMSO.

-

Proton Nuclear Magnetic Resonance (¹H NMR):

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

A singlet for the methyl ester protons (~3.9 ppm).

-

A singlet for the benzylic protons of the cyanomethyl group (~3.8 ppm).

-

A series of aromatic proton signals in the range of 7.5-8.2 ppm, consistent with a 1,2,4-trisubstituted benzene ring.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with mobile phases such as water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The purity is determined by the area percentage of the main peak.

-

-

Mass Spectrometry (MS):

Part 3: Applications in Research and Drug Discovery

Methyl 3-bromo-4-(cyanomethyl)benzoate is a valuable intermediate due to its versatile reactivity, enabling the synthesis of a wide range of more complex molecules. The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various heterocycles. The bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

This compound and its analogs are useful in constructing scaffolds for biologically active molecules. For instance, benzoate derivatives are explored as modulators of DNA methylation in cancer research.[8] The structural motifs present in this molecule are also found in compounds targeting key enzymes and signaling pathways, making it a valuable starting point for medicinal chemistry campaigns.[9]

Part 4: Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-4-(cyanomethyl)benzoate and its precursors.

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for related compounds, Methyl 3-bromo-4-(cyanomethyl)benzoate should be handled with care. The precursor, methyl 3-(bromomethyl)benzoate, is classified as causing skin corrosion/irritation and serious eye damage.[10][11] It is also harmful if swallowed.[12][13]

Mandatory PPE:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling Procedures:

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Some suppliers recommend refrigerated storage (2-8°C).[6]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10][12] Do not allow it to enter the environment.[10]

Conclusion

Methyl 3-bromo-4-(cyanomethyl)benzoate is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its commercial availability, coupled with a clear understanding of its synthesis and reactivity, allows researchers to confidently incorporate it into their synthetic designs. By adhering to rigorous quality control measures and safe handling practices, the scientific community can effectively leverage this versatile compound to drive innovation and discovery.

References

-

CPAchem Ltd. Safety data sheet: Methyl benzoate. Available from: [Link]

- Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

-

PubChemLite. Methyl 3-bromo-4-(cyanomethyl)benzoate (C10H8BrNO2). Available from: [Link]

-

Mosher. Reliable Chemical Trading Partner, Professional Methyl 4-bromo-3-cyanobenzoate Supply. Available from: [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

PMC. Methyl 4-bromo-3-hydroxybenzoate. Available from: [Link]

-

ResearchGate. (PDF) Methyl 4-bromo-3-hydroxybenzoate. Available from: [Link]

-

PubMed. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Available from: [Link]

Sources

- 1. Methyl 3-(cyanomethyl) benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 4-bromo-2-(cyanomethyl)benzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 4-bromo-3-(bromomethyl)benzoate 95% | CAS: 142031-67-2 | AChemBlock [achemblock.com]

- 4. methyl 3-bromo-4-(bromomethyl)benzoate | 78946-25-5 [amp.chemicalbook.com]

- 5. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - Methyl 3-bromo-4-(cyanomethyl)benzoate (C10H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

IUPAC name for Methyl 3-bromo-4-(cyanomethyl)benzoate

An In-Depth Technical Guide to Methyl 3-bromo-4-(cyanomethyl)benzoate

Introduction

Methyl 3-bromo-4-(cyanomethyl)benzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and advanced organic synthesis. Its strategic arrangement of a methyl ester, an aromatic bromide, and a reactive cyanomethyl group provides multiple avenues for molecular elaboration. This trifecta of functional groups allows for sequential and orthogonal chemical transformations, making it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1] The aryl acetonitrile motif is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals, offering a versatile two-carbon unit for building molecular complexity.[2] This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and safe handling, tailored for researchers and professionals in drug development.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is critical for ensuring the validity of experimental results. The structural and chemical identifiers for Methyl 3-bromo-4-(cyanomethyl)benzoate are summarized below.

| Identifier | Value | Source |

| IUPAC Name | methyl 3-bromo-4-(cyanomethyl)benzoate | [3] |

| CAS Number | 1069114-89-1 | [3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [4] |

| Molecular Weight | 254.08 g/mol | [4][5] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)CC#N)Br | [4] |

| InChIKey | ZXLHEWBQVCVVAQ-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Section 2: Synthesis and Purification

The most logical and field-proven approach to synthesizing Methyl 3-bromo-4-(cyanomethyl)benzoate involves a two-step sequence starting from the commercially available Methyl 3-bromo-4-methylbenzoate. This strategy leverages a selective radical bromination at the benzylic position, followed by a classic nucleophilic substitution to introduce the nitrile functionality.

2.1: Synthetic Strategy Overview